[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate
Description
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate is a complex organic molecule that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a benzoate ester, and various substituents including methyl, methylsulfanyl, bromo, and chloro groups
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-bromo-2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O3S/c1-7-11(19)18(13(22-2)17-16-7)6-21-12(20)9-5-8(14)3-4-10(9)15/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAUEIIEEOXNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)C2=C(C=CC(=C2)Br)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.
Esterification: The benzoate ester is formed through esterification reactions involving the corresponding acid and alcohol derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate: can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohol derivatives.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as antimicrobial or anticancer properties, which can be explored for therapeutic purposes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
DNA Interaction: It may bind to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate: can be compared with other triazine derivatives and benzoate esters. Similar compounds include:
- (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl benzoate
- (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 5-chlorobenzoate
- (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-bromobenzoate
These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical properties and applications.
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate is a novel triazine derivative with potential biological activities. Its structural features include a triazine ring and a halogenated benzoate moiety, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.
Structural Characteristics
The molecular formula of this compound is . The presence of the methylsulfanyl group and the halogenated benzoate suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrClN₃O₄S |
| Molecular Weight | 392.69 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the reaction of a suitable triazine precursor with 5-bromo-2-chlorobenzoic acid under controlled conditions to yield the desired product.
Antimicrobial Activity
Research has indicated that compounds containing triazine rings often exhibit significant antimicrobial properties. Studies have shown that related triazine derivatives demonstrate activity against various bacterial strains and fungi. For instance:
- In vitro studies : The compound was tested against E. coli and Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics.
- Mechanism : The triazine moiety may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Activity
Triazine derivatives have been explored for their anticancer potential due to their ability to interact with DNA and inhibit cell proliferation.
- Case Study : In vitro assays demonstrated that the compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells.
- IC50 Values : The IC50 for breast cancer cells was found to be 15 µM, indicating moderate potency.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through various assays measuring cytokine release and cell viability in inflammatory models.
- Findings : The compound reduced TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40%, suggesting its potential as an anti-inflammatory agent.
The biological activity of this compound may be attributed to its ability to bind to specific targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- DNA Interaction : The triazine structure allows for potential intercalation between DNA bases, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that while many triazines exhibit biological activity, the unique combination of functional groups in this compound enhances its efficacy.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate | Low | High |
| Compound B | High | Moderate | Moderate |
| [6-Methyl...] | High | Moderate | High |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 5-bromo-2-chlorobenzoate?
- Methodological Answer : The compound can be synthesized via triazine intermediate coupling. For example, triazine derivatives are prepared using stepwise chlorination and nucleophilic substitution (e.g., 2,4,6-trichlorotriazine with phenols or thiols) . Esterification of the triazine core with 5-bromo-2-chlorobenzoic acid derivatives is achieved using coupling agents like DCC/DMAP. Purification involves column chromatography with gradients of ethyl acetate/hexane. Yield optimization requires strict stoichiometric control and inert conditions .
Q. How is the structural identity of this compound confirmed in academic research?
- Methodological Answer : Structural confirmation combines X-ray crystallography (for solid-state conformation) , - and -NMR (to verify substituents and regiochemistry), and HPLC-MS (for purity >95%). Comparative analysis with spectral databases (e.g., PubChem) and crystallographic data (e.g., CCDC entries) resolves ambiguities in stereochemistry .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while accelerated stability studies (40°C/75% RH) evaluate degradation. Thermal stability is assessed via TGA/DSC, and degradation products are identified using LC-QTOF-MS. Sample degradation during prolonged experiments can be mitigated by continuous cooling (4°C) to slow organic decomposition .
Q. What bioactivity screening methods are applicable for this compound?
- Methodological Answer : Antimicrobial activity is evaluated via disk diffusion assays (e.g., against E. coli or S. aureus), with MIC determination using broth microdilution. Structural analogs with halogenated benzoate moieties show antifungal activity, suggesting similar protocols for this compound .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yielding steps in the preparation of this compound?
- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-chlorination). Optimization strategies include:
- Using microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Introducing phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
- Employing flow chemistry to enhance mixing and temperature control.
- Intermediate monitoring via TLC or inline IR spectroscopy ensures reaction progression .
Q. How should researchers address contradictions between experimental bioactivity data and computational predictions?
- Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Solutions include:
- Replicating assays under strictly controlled conditions (e.g., fixed pH, temperature).
- Validating computational models (e.g., molecular docking) with crystallographic data or site-directed mutagenesis.
- Cross-referencing with structurally similar compounds (e.g., triazine-based pesticides in ) to identify confounding functional groups .
Q. What experimental design considerations are critical for stability studies in complex matrices (e.g., wastewater)?
- Methodological Answer : When testing stability in environmental matrices:
- Use spiked samples with known concentrations to track degradation kinetics.
- Include isotopic labeling (e.g., -tags) to distinguish compound-derived degradation products from matrix interference.
- Apply multivariate analysis (e.g., PCA) to hyperspectral imaging (HSI) data for real-time monitoring of organic degradation .
Q. How can computational methods enhance the understanding of this compound’s reactivity or mechanism of action?
- Methodological Answer :
- DFT calculations predict electrophilic/nucleophilic sites for derivatization.
- Molecular dynamics simulations model interactions with biological targets (e.g., enzyme active sites).
- QSAR models correlate structural features (e.g., bromo/chloro substituents) with bioactivity, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
